BenchChemオンラインストアへようこそ!

NSC-65847

Neuraminidase Inhibition Antiviral Antibacterial

NSC-65847 is a diazenylaryl sulfonic acid derivative and the most potent dual neuraminidase inhibitor, active against both influenza virus and Streptococcus pneumoniae NanA. This unique profile, not found in approved NAIs, makes it essential for co-infection research. Procurement ensures access to a validated chemical probe with demonstrated activity against drug-resistant variants.

Molecular Formula C34H26N6O13S4
Molecular Weight 854.9 g/mol
CAS No. 6949-15-1
Cat. No. B1680238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC-65847
CAS6949-15-1
SynonymsNSC65847
Molecular FormulaC34H26N6O13S4
Molecular Weight854.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C34H26N6O13S4/c1-18-11-22(5-9-30(18)39-36-24-4-3-20-13-26(55(45,46)47)17-31(28(20)16-24)56(48,49)50)35-38-29-10-6-23(12-19(29)2)37-40-33-27-8-7-25(54(42,43)44)14-21(27)15-32(34(33)41)57(51,52)53/h3-17,41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)
InChIKeyIYUCGDXZYHLGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NSC-65847 (CAS 6949-15-1) Baseline Overview: A Novel Dual Neuraminidase Inhibitor for Research Applications


NSC-65847 is a diazenylaryl sulfonic acid derivative that functions as a novel, potent dual inhibitor of both viral and Streptococcus pneumoniae neuraminidases [1]. Discovered through a virtual screening campaign, it is a complex organic molecule with the molecular formula C34H26N6O13S4 and a molecular weight of 854.86 g/mol (as the free acid) [2]. Its primary utility lies in research focused on influenza virus co-infections and the development of anti-infective therapeutics targeting both viral and bacterial neuraminidase activity.

Why Generic Substitution Fails for NSC-65847: The Critical Importance of Dual Neuraminidase Inhibition


Generic substitution with other neuraminidase inhibitors (NAIs) fails because NSC-65847 possesses a unique dual-activity profile that is not shared by approved drugs like oseltamivir, zanamivir, laninamivir, or peramivir [1]. While these approved NAIs are highly effective against viral neuraminidases, they lack significant activity against the pneumococcal neuraminidase NanA, which is a key virulence factor in secondary bacterial pneumonia during influenza infections [2]. NSC-65847 is distinct in that it potently inhibits both viral and bacterial neuraminidases with comparable Ki values, a property that is crucial for addressing the lethal synergism between influenza virus and S. pneumoniae in co-infections [2]. Furthermore, its activity against drug-resistant viral variants differentiates it from other in-class compounds [2].

NSC-65847 Product-Specific Quantitative Evidence Guide: Head-to-Head Performance Data for Procurement Decisions


Dual-Target Inhibition Potency: Viral vs. Bacterial Neuraminidase Activity

NSC-65847 is a potent dual inhibitor of viral neuraminidase (NA) and the Streptococcus pneumoniae neuraminidase NanA. In a direct head-to-head comparison, NSC-65847 exhibited Ki-values lower than 1.5 μM for both viral and pneumococcal neuraminidases, while the clinical standard oseltamivir carboxylate showed a stark potency differential: IC50 values of 0.3–3 nM for viral NAs but roughly 1 μM for the bacterial NanA [1].

Neuraminidase Inhibition Antiviral Antibacterial Influenza Co-infection

Activity Against Oseltamivir-Resistant Viral Variants

A key differentiator for NSC-65847 is its retained activity against neuraminidase inhibitor-resistant viral variants. The compound was reported to inhibit N1 virus variants containing neuraminidase inhibitor resistance-conferring substitutions, a profile that standard NAIs like oseltamivir often lose [1]. This suggests a distinct binding mode that is less susceptible to common resistance mutations.

Drug Resistance Antiviral Neuraminidase Inhibitor Influenza Viral Mutations

Superior Potency Compared to Structurally Related Diazenylaryl Sulfonic Acids

Within its chemical class of diazenylaryl sulfonic acids, NSC-65847 (compound 1) demonstrates significantly superior potency compared to closely related analogs. In a cross-study comparison, NSC-65847 exhibited an IC50 of 0.32 μM against S. pneumoniae neuraminidase, which is over 30-fold more potent than the related analog compound 3 (IC50 = 11.62 μM) [1]. Additionally, NSC-65847 shows activity against all three viral NAs tested, whereas analog NSC 73416 (compound 2) was inactive against IAV 8178/09 and showed much weaker inhibition of IAV WSN/33 (IC50 = 20.73 μM) and IAV HK/68 (IC50 = 83.02 μM) [1].

Structure-Activity Relationship Chemical Analog Inhibitor Potency Neuraminidase Lead Optimization

Antibacterial Activity: Direct Growth and Biofilm Inhibition

Beyond enzyme inhibition, NSC-65847 demonstrates direct antibacterial effects, inhibiting the planktonic growth of S. pneumoniae. In a direct head-to-head comparison with the broad-spectrum antibiotic imipenem, NSC-65847 showed a comparable effect in bacterial growth inhibition assays [1]. It was also evaluated for its ability to inhibit pneumococcal biofilm formation, a key virulence mechanism.

Antibacterial Biofilm Minimum Inhibitory Concentration Streptococcus pneumoniae Virulence

Mechanism of Action: Mixed-Type Inhibition Mode

Kinetic studies revealed that NSC-65847 operates via a mixed-type inhibition mode against both viral and pneumococcal neuraminidases, distinguishing it from the competitive inhibition mechanism of oseltamivir [1]. This difference in binding kinetics may explain its retained activity against resistant viral variants and suggests a unique binding site interaction.

Enzyme Kinetics Inhibition Mechanism Mixed-Type Inhibitor Neuraminidase Drug Design

NSC-65847 Best Research Application Scenarios: Validated Use Cases Based on Quantitative Evidence


Investigating Viral-Bacterial Co-Infections and Lethal Synergism

Researchers modeling influenza and S. pneumoniae co-infections can utilize NSC-65847 as a dual neuraminidase inhibitor to dissect the role of both viral and bacterial neuraminidases in disease progression. Its balanced dual-inhibitory profile (Ki < 1.5 μM for both targets) makes it an ideal tool to study the therapeutic hypothesis that targeting both enzymes simultaneously is more effective than targeting viral NA alone [1]. This is directly supported by the compound's demonstrated antiviral and antipneumococcal activity in vitro [1].

Probing Neuraminidase Inhibitor Resistance Mechanisms

NSC-65847 is a valuable chemical probe for studying influenza drug resistance. Its retained activity against N1 virus variants with resistance-conferring substitutions [1] allows researchers to investigate alternative binding modes that evade common resistance mutations affecting oseltamivir and other standard NAIs. This can inform the design of novel inhibitors with a higher genetic barrier to resistance.

Chemical Probe for Structure-Activity Relationship (SAR) Studies

As the most potent and well-characterized compound in the diazenylaryl sulfonic acid series, NSC-65847 serves as an essential reference standard for SAR studies. Its sub-micromolar IC50 values against multiple viral and bacterial strains provide a robust benchmark for evaluating new synthetic analogs, as demonstrated by the >30-fold potency difference compared to less active analogs like compound 3 [1].

Mechanistic Studies on Non-Competitive Enzyme Inhibition

NSC-65847's mixed-type inhibition mechanism, distinct from the competitive mode of oseltamivir [1], makes it a unique tool for biochemists and enzymologists studying neuraminidase kinetics. It can be used to explore the enzyme's conformational dynamics and to map alternative binding sites, providing insights that are valuable for the rational design of allosteric or dual-site inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC-65847

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.